CCR2 antagonist 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCR2 拮抗剂 1: 是一种高亲和力、长驻留时间的 C-C 趋化因子受体 2 (CCR2) 拮抗剂。 该化合物具有 2.4 纳摩尔的解离常数 (Ki),表明其与受体的结合亲和力很强 。 CCR2 是一种 G 蛋白偶联受体,在单核细胞和其他免疫细胞的迁移和活化中起着至关重要的作用,使其成为炎症性疾病和癌症的重要靶点 .

准备方法

合成路线和反应条件: CCR2 拮抗剂 1 的合成涉及一系列化学反应,包括环己基脲核心的形成。 合成路线通常从制备中间体化合物开始,然后进行环化和官能团修饰,以获得最终产物 。 反应条件通常涉及使用有机溶剂、催化剂和受控温度设置,以确保高收率和纯度 .

工业生产方法: CCR2 拮抗剂 1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高收率并最大限度地减少杂质。 高效液相色谱 (HPLC) 和质谱等技术用于纯化和质量控制 .

化学反应分析

反应类型: CCR2 拮抗剂 1 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以修饰官能团,可能改变化合物的活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷和酰氯等试剂用于取代反应.

科学研究应用

Inflammatory Diseases

CCR2 antagonist 1 has been shown to alleviate symptoms of various inflammatory conditions by preventing monocyte migration into inflamed tissues. Studies indicate that CCR2 antagonism can reduce disease severity in models of rheumatoid arthritis and multiple sclerosis by inhibiting the recruitment of pro-inflammatory cells .

Clinical Implications:

- Rheumatoid Arthritis: In preclinical models, CCR2 antagonists demonstrated reduced joint inflammation and damage.

- Multiple Sclerosis: CCR2 antagonism has been linked to decreased central nervous system inflammation.

Cancer Therapy

Recent studies have highlighted the role of CCR2 in tumor microenvironments, particularly regarding tumor-associated macrophages that contribute to immunosuppression. This compound has been investigated for its ability to enhance anti-tumor immunity by blocking these macrophages' recruitment .

Case Studies:

- A natural CCR2 antagonist derived from Abies georgei showed efficacy in liver cancer models by increasing CD8+ T cell infiltration into tumors and enhancing the effectiveness of existing therapies like sorafenib .

- Another study demonstrated that a novel CCR2 antagonist significantly inhibited tumor growth in preclinical models by disrupting the immunosuppressive environment created by tumor-associated macrophages .

Cardiovascular Health

Research indicates that CCR2 plays a role in atherogenesis. This compound has been shown to inhibit the development of atherosclerosis in mouse models by reducing circulating CCR2+ monocytes and plaque formation .

Findings:

- Treatment with this compound resulted in significant reductions in both circulating monocytes and atherosclerotic plaque size, suggesting a protective cardiovascular effect.

Data Table: Summary of Research Findings

作用机制

CCR2 拮抗剂 1 通过与 CCR2 受体结合发挥作用,从而阻止受体与其天然配体 C-C 基序趋化因子 2 (CCL2) 的相互作用。 这种抑制阻断了参与免疫细胞迁移和活化的下游信号通路 。 该化合物对受体的较高亲和力和更长的驻留时间有助于其强大的拮抗作用 .

相似化合物的比较

类似化合物:

BMS-681: 通过占据受体的正构口袋来抑制趋化因子结合的正构拮抗剂.

CCR2-RA-[R]: 一种变构拮抗剂,它与新的细胞内口袋结合,阻止受体活化.

MK-0812: 一种有效的 CCR2 抑制剂,用于癌症治疗的临床前研究.

独特性: CCR2 拮抗剂 1 的独特性在于它对 CCR2 受体的亲和力和驻留时间长,使其成为治疗应用的有希望的候选药物。 它有效阻断 CCR2 介导的信号通路的能力使其区别于其他类似化合物 .

生物活性

CCR2 antagonists are a class of compounds that inhibit the chemokine receptor CCR2, which plays a crucial role in monocyte recruitment and inflammation. CCR2 antagonist 1 (often referred to as BMS-741672 or 1a ) has been studied for its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of CCR2 and Its Role in Disease

CCR2 is a chemokine receptor that mediates the migration of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 axis has been implicated in several pathological conditions, including:

- Cancer : Promotes tumor progression by facilitating immune evasion.

- Cardiovascular Disease : Involved in atherogenesis and myocardial infarction.

- Autoimmune Disorders : Contributes to the pathogenesis of diseases like multiple sclerosis.

This compound functions by blocking the binding of CCL2 to CCR2, thereby inhibiting downstream signaling pathways that lead to monocyte migration. This action can reduce inflammation and alter tumor microenvironments, making it a promising candidate for therapeutic interventions.

Binding Affinity and Selectivity

Research has demonstrated that this compound exhibits potent binding affinity for the CCR2 receptor with an estimated EC50 value of 2.2 nM in inhibiting monocyte/macrophage infiltration . It shows at least 100-fold selectivity over other chemokine receptors, which is essential for minimizing off-target effects .

In Vivo Efficacy

In vivo studies have shown that this compound effectively reduces monocyte recruitment in various disease models:

- Atherosclerosis Model : Treatment with this compound significantly decreased the size of atherosclerotic plaques in apoE-deficient mice, demonstrating its potential in cardiovascular disease management .

- Cancer Models : In lung adenocarcinoma models, this compound inhibited tumor growth by reducing the recruitment of immunosuppressive macrophages .

Case Study 1: Cancer Therapy

A study evaluated the effects of this compound on human lung adenocarcinoma A549 cells. The results indicated that treatment with the antagonist significantly inhibited CCL2-mediated cell proliferation, migration, and invasion by downregulating matrix metalloproteinase-9 (MMP-9) expression. Specifically:

- Cell Viability : Reduced by 58% with antagonist treatment.

- Cell Migration : Decreased invasion rates by approximately 30% compared to controls .

Case Study 2: Cardiovascular Disease

In a study involving cynomolgus monkeys, pharmacokinetic analysis revealed that the metabolite levels of this compound were significantly higher than those of its parent compound, indicating effective systemic exposure. The study also noted a reduction in clinical scores related to inflammation when administered orally at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| EC50 for Monocyte Inhibition | 2.2 nM |

| Selectivity (vs Other Receptors) | >100-fold |

| Atherogenesis Reduction | -73% plaque size reduction |

| Tumor Growth Inhibition | Significant reduction observed |

属性

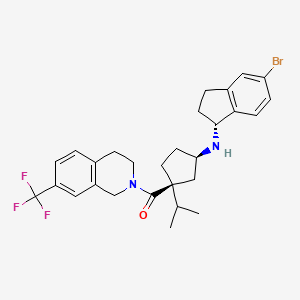

IUPAC Name |

[(1S,3R)-3-[[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32BrF3N2O/c1-17(2)27(11-9-23(15-27)33-25-8-4-19-14-22(29)6-7-24(19)25)26(35)34-12-10-18-3-5-21(28(30,31)32)13-20(18)16-34/h3,5-7,13-14,17,23,25,33H,4,8-12,15-16H2,1-2H3/t23-,25-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUEIJZRKTNKN-HYZYYIOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。